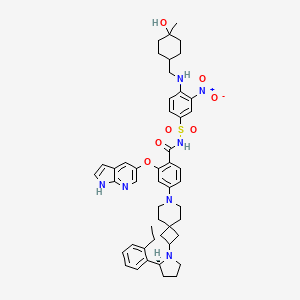
Bcl-2-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bcl-2-IN-2 is a small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that plays a crucial role in regulating cell death by inhibiting the intrinsic pathway of apoptosis. Overexpression of BCL-2 is associated with various cancers, making it a significant target for cancer therapy. This compound is designed to bind to the BCL-2 protein, thereby promoting apoptosis in cancer cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bcl-2-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. One common synthetic route includes the following steps:
Formation of Intermediate A: This involves the reaction of a substituted aniline with a carboxylic acid derivative under acidic conditions to form an amide bond.
Cyclization to Intermediate B: Intermediate A undergoes cyclization in the presence of a dehydrating agent to form a heterocyclic compound.
Functionalization to Intermediate C: Intermediate B is further functionalized through halogenation or nitration reactions.
Final Coupling: Intermediate C is coupled with a suitable nucleophile under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated purification systems to isolate the final product.
化学反応の分析
Types of Reactions
Bcl-2-IN-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogenated intermediates can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products
The major products formed from these reactions include various functionalized derivatives of this compound, which can be further explored for their biological activities.
科学的研究の応用
Bcl-2-IN-2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the structure-activity relationship of BCL-2 inhibitors.
Biology: Helps in understanding the role of BCL-2 in apoptosis and its regulation.
Medicine: Investigated as a potential therapeutic agent for treating cancers that overexpress BCL-2.
Industry: Used in the development of new anticancer drugs and in high-throughput screening assays.
作用機序
Bcl-2-IN-2 exerts its effects by binding to the hydrophobic groove of the BCL-2 protein, thereby preventing the interaction between BCL-2 and pro-apoptotic proteins like BAX and BAK. This disruption leads to the activation of the intrinsic apoptotic pathway, resulting in the release of cytochrome c from the mitochondria and the activation of caspases, ultimately leading to cell death.
類似化合物との比較
Similar Compounds
Venetoclax: A highly selective BCL-2 inhibitor used in the treatment of chronic lymphocytic leukemia and acute myeloid leukemia.
ABT-737: Another BCL-2 inhibitor that targets multiple BCL-2 family proteins.
Navitoclax: Targets both BCL-2 and BCL-xL, used in clinical trials for various cancers.
Uniqueness
Bcl-2-IN-2 is unique due to its specific binding affinity and selectivity for BCL-2, making it a valuable tool for studying the role of BCL-2 in apoptosis and for developing targeted cancer therapies.
特性
分子式 |
C48H57N7O7S |
|---|---|
分子量 |
876.1 g/mol |
IUPAC名 |
4-[2-[(2S)-2-(2-ethylphenyl)pyrrolidin-1-yl]-7-azaspiro[3.5]nonan-7-yl]-N-[4-[(4-hydroxy-4-methylcyclohexyl)methylamino]-3-nitrophenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide |
InChI |
InChI=1S/C48H57N7O7S/c1-3-33-7-4-5-8-39(33)42-9-6-22-54(42)36-28-48(29-36)19-23-53(24-20-48)35-10-12-40(44(26-35)62-37-25-34-16-21-49-45(34)51-31-37)46(56)52-63(60,61)38-11-13-41(43(27-38)55(58)59)50-30-32-14-17-47(2,57)18-15-32/h4-5,7-8,10-13,16,21,25-27,31-32,36,42,50,57H,3,6,9,14-15,17-20,22-24,28-30H2,1-2H3,(H,49,51)(H,52,56)/t32?,42-,47?/m0/s1 |
InChIキー |
DTVOZSGYTQLYFR-WBEVPWTISA-N |
異性体SMILES |
CCC1=CC=CC=C1[C@@H]2CCCN2C3CC4(C3)CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7CCC(CC7)(C)O)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9 |
正規SMILES |
CCC1=CC=CC=C1C2CCCN2C3CC4(C3)CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7CCC(CC7)(C)O)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


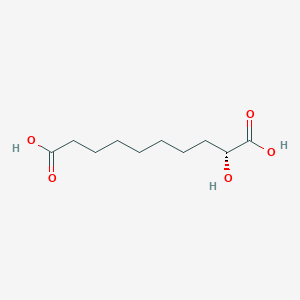
![7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11930711.png)
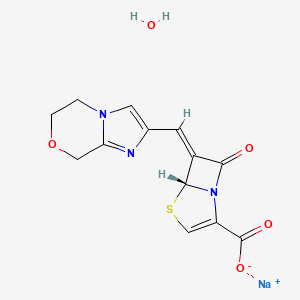
![hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B11930725.png)
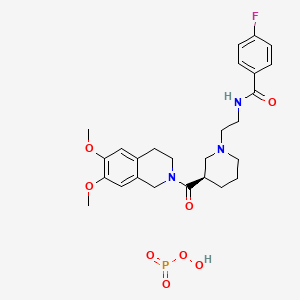


![2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]-N-prop-2-ynylacetamide](/img/structure/B11930740.png)
![N-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11930747.png)
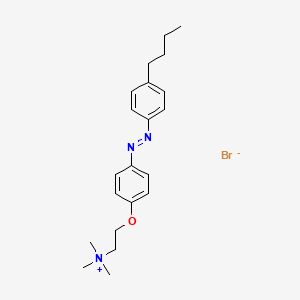
![heptadecan-9-yl 7-[3-hydroxypropyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate](/img/structure/B11930756.png)

![Phenyl 5,6-bis(4-hydroxyphenyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-sulfonate](/img/structure/B11930764.png)

